molecular formula C20H27NO3 B10838450 (E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid

(E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid

Cat. No. B10838450
M. Wt: 329.4 g/mol
InChI Key: LIUQXAWYSKFADK-BMRADRMJSA-N
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Description

(E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid is a synthetic organic compound belonging to the class of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid typically involves the condensation of 1-decyl-2-oxoindoline with acetic acid derivatives under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. Detailed synthetic routes and reaction conditions are often tailored to achieve high purity and efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced technologies and equipment in industrial settings can further enhance the production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    2-oxoindoline derivatives: Compounds with similar structural features and biological activities.

    Other indole derivatives:

Uniqueness

(E)-2-(1-decyl-2-oxoindolin-3-ylidene)acetic acid stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Its long decyl chain and specific functional groups make it a valuable compound for research and industrial applications .

properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

(2E)-2-(1-decyl-2-oxoindol-3-ylidene)acetic acid

InChI

InChI=1S/C20H27NO3/c1-2-3-4-5-6-7-8-11-14-21-18-13-10-9-12-16(18)17(20(21)24)15-19(22)23/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,22,23)/b17-15+

InChI Key

LIUQXAWYSKFADK-BMRADRMJSA-N

Isomeric SMILES

CCCCCCCCCCN1C2=CC=CC=C2/C(=C\C(=O)O)/C1=O

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2C(=CC(=O)O)C1=O

Origin of Product

United States

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